1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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Overview
Description
1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds can yield poly-substituted derivatives . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of industrial methods depends on factors like the availability of raw materials, environmental regulations, and economic considerations.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar reactivity and applications.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar core structure and are used in similar applications.
Thiazolo[3,2-b]triazole derivatives: These compounds also share structural similarities and are used in related fields.
Uniqueness
1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H20ClF3N4OS |
---|---|
Molecular Weight |
432.9g/mol |
IUPAC Name |
azepan-1-yl-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C18H20ClF3N4OS/c19-14-15(17(27)25-7-3-1-2-4-8-25)24-26-13(18(20,21)22)10-11(23-16(14)26)12-6-5-9-28-12/h5-6,9,11,13,23H,1-4,7-8,10H2 |
InChI Key |
UEKNBIZOGBAHQT-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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